Methyl4-{[ethyl(methyl)amino]methyl}benzoate
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Overview
Description
Methyl4-{[ethyl(methyl)amino]methyl}benzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is a derivative of benzoic acid and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl4-{[ethyl(methyl)amino]methyl}benzoate can be synthesized through the esterification of benzoic acid derivatives with alcohols in the presence of an acid catalyst . The reaction typically involves the use of methanol and an acid catalyst such as sulfuric acid to produce the ester.
Industrial Production Methods
Industrial production of esters like this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and efficient separation techniques to isolate the desired ester .
Chemical Reactions Analysis
Types of Reactions
Methyl4-{[ethyl(methyl)amino]methyl}benzoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can yield alcohols or aldehydes, depending on the reducing agent used.
Aminolysis: Reaction with ammonia or amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Aminolysis: Ammonia or primary/secondary amines.
Major Products
Hydrolysis: Benzoic acid and methanol.
Reduction: Benzyl alcohol or benzaldehyde.
Aminolysis: Amides of benzoic acid.
Scientific Research Applications
Methyl4-{[ethyl(methyl)amino]methyl}benzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: In the study of ester hydrolysis and enzyme-catalyzed reactions.
Industry: In the production of fragrances, flavors, and dyes.
Mechanism of Action
The mechanism of action of Methyl4-{[ethyl(methyl)amino]methyl}benzoate involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of carboxylic acid and alcohol . In reduction reactions, the ester is reduced to alcohols or aldehydes through the transfer of hydride ions .
Comparison with Similar Compounds
Methyl4-{[ethyl(methyl)amino]methyl}benzoate can be compared with other esters such as:
Methyl acetate: A simpler ester with similar hydrolysis and reduction reactions.
Ethyl benzoate: Another benzoic acid ester with similar chemical properties but different physical characteristics.
Methyl 4-aminobenzoate: A related compound with an amino group, used in similar applications.
These compounds share similar chemical reactivity but differ in their physical properties and specific applications, highlighting the uniqueness of this compound in certain contexts.
Properties
Molecular Formula |
C12H17NO2 |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl 4-[[ethyl(methyl)amino]methyl]benzoate |
InChI |
InChI=1S/C12H17NO2/c1-4-13(2)9-10-5-7-11(8-6-10)12(14)15-3/h5-8H,4,9H2,1-3H3 |
InChI Key |
SVRAXIKGSSCXMC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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